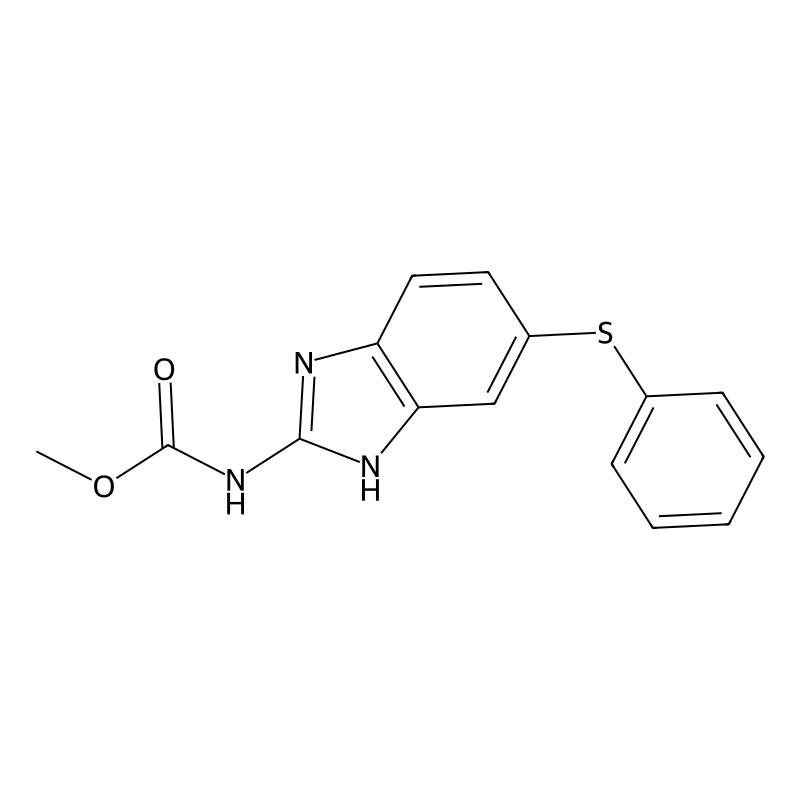

Fenbendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

fenbendazole pharmacokinetics in humans

Metabolic Pathways of Fenbendazole

The following diagram illustrates the primary metabolic pathways of this compound, which are crucial for understanding its activity and limitations.

Figure 1: Primary metabolic pathways of this compound, showing activation and degradation. Oxfendazole is the primary active metabolite [1] [2] [3].

Key Pharmacokinetic Parameters & Challenges

The table below summarizes the known pharmacokinetic characteristics of this compound, largely inferred from animal and in vitro studies.

| Parameter | Characteristics & Challenges | Key Findings & Inferences |

|---|---|---|

| Absorption & Bioavailability | Poor and variable oral absorption [1] [2]. | Leads to low systemic circulation; a major hurdle for achieving therapeutic anticancer levels [1] [2]. |

| Metabolism | Extensive first-pass metabolism in the liver [1] [2]. | Primary enzymes: CYP2C19 and CYP2J2 (hydroxylation) [3]; CYP3A4 and FMO (sulfoxidation) [1] [2] [3]. |

| Active Metabolites | Oxfendazole (primary), this compound Sulfone, Hydroxythis compound [1] [2] [3]. | Oxfendazole is considered responsible for most biological activity [2]. A reversible equilibrium exists between this compound and oxfendazole [2]. |

| Distribution | Limited data; poor aqueous solubility restricts tissue penetration [2] [4]. | Nanocarrier formulations (e.g., polymeric micelles) show promise in improving biodistribution and lung concentration in animal models [4]. |

| Excretion | Not well-characterized in humans. | Data from cattle indicates fecal excretion is a major route, with over 50% of a dose excreted as hydroxythis compound [3]. |

Experimental Protocols for Key assays

For researchers, here are methodologies from key studies investigating this compound's pharmacokinetics and anticancer effects.

1. In Vitro Metabolic Pathway Identification [3]

- Objective: To identify the specific human cytochrome P450 (CYP) enzymes responsible for metabolizing this compound.

- Materials: Pooled human liver microsomes (HLMs), microsomes from 14 different single donors, 10 recombinant human CYP isoforms (Supersomes), this compound, hydroxythis compound standard.

- Incubation: this compound is incubated with NADPH-regenerating system and either pooled HLMs, single-donor HLMs, or individual recombinant CYP enzymes.

- Analysis: Reaction mixtures are analyzed using high-pressure liquid chromatography (HPLC) to quantify the formation of hydroxythis compound.

- Kinetic Characterization: Reaction rates are measured and correlated with known CYP enzyme activities in the single-donor HLMs. Chemical inhibition studies using isoform-selective inhibitors are performed to confirm enzyme involvement.

2. Formulation to Overcome Poor Solubility [4]

- Objective: To develop a nanocarrier system to enhance the bioavailability and efficacy of this compound.

- Materials: this compound, Rapamycin (for combination therapy), polymers (mPEG-b-PCL, mPEG-b-PLA, Soluplus).

- Micelle Preparation: The thin-film hydration method is used. Drugs and polymer are dissolved in a volatile organic solvent. The solvent is evaporated to form a thin film, which is then hydrated with an aqueous buffer, leading to self-assembly into micelles.

- Characterization: The resulting micelles are assessed for size, drug encapsulation efficiency (EE%), and drug loading (DL%).

- Evaluation: Formulations are tested for in vitro cytotoxicity, stability, drug release profile, and in vivo pharmacokinetics and biodistribution in animal models.

Research Implications and Future Directions

The pharmacokinetic profile of this compound presents both challenges and opportunities for drug development:

- The Central Challenge: The core issue is its poor oral bioavailability, which is driven by low water solubility and extensive first-pass metabolism. This makes it difficult to achieve the sustained, high systemic concentrations suggested by in vitro studies to be necessary for anticancer effects [1] [2] [4].

- Drug-Drug Interactions (Potential): this compound is a substrate for several CYP enzymes. Concomitant administration with inhibitors or inducers of CYP2C19, CYP2J2, or CYP3A4 could significantly alter its metabolic profile and exposure levels [3].

- The Formulation Path Forward: Research into advanced drug delivery systems, such as the polymeric micelles described, appears to be a promising strategy to bypass the absorption and solubility limitations, thereby improving its potential for clinical application [4].

It is critical to note that This compound is not approved for human use by the FDA or EMA [5] [6] [7]. The data summarized here are pre-clinical, and self-medication carries risks, including the potential for liver injury [6] [7].

References

- 1. Oral this compound for Cancer Therapy in Humans and Animals [pubmed.ncbi.nlm.nih.gov]

- 2. Oral this compound for Cancer Therapy in Humans and ... [ar.iiarjournals.org]

- 3. CYP2J2 and CYP2C19 Are the Major Enzymes ... [pmc.ncbi.nlm.nih.gov]

- 4. & rapamycin against A549 cancer cells | IJN this compound [dovepress.com]

- 5. Anthelmintics as Potential Anti-Cancer Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What to Know About this compound [cancer.org]

- 7. This compound [en.wikipedia.org]

Fenbendazole-Induced Anticancer Effects: A Technical Focus on p53 Pathway Activation and Alternative Mechanisms

Molecular Mechanisms of Action

Fenbendazole exerts its anticancer effects through a multi-targeted approach, impacting cellular structures, metabolism, and death pathways. The table below summarizes the core mechanisms identified in recent studies.

Table 1: Core Anticancer Mechanisms of this compound

| Mechanism Category | Specific Target/Action | Observed Outcome | Key Supporting Research |

|---|---|---|---|

| Microtubule Disruption | Binds to tubulin, causing partial destabilization of the microtubule network [1]. | Cell cycle arrest at the G2/M phase, leading to apoptosis [1] [2]. | Scientific Reports, 2018 [1] |

| p53 Pathway Activation | Induces mitochondrial translocation and activation of p53 [1]. | Downregulation of GLUT transporters and hexokinase II, inducing apoptosis [3] [1]. | Anticancer Research, 2024; Scientific Reports, 2018 [3] [1] |

| Metabolic Inhibition | Inhibits glucose uptake and downregulates key glycolytic enzymes (GLUT1, HK2) [3] [1] [4]. | Cancer cell starvation through disruption of energy metabolism [3]. | Anticancer Research, 2024; Frontiers in Pharmacology, 2025 [3] [4] |

| Induction of Cell Death | Triggers apoptosis, ferroptosis, and pyroptosis via caspase-3/GSDME pathway [2] [4]. | Activation of multiple programmed cell death routes, overcoming resistance [2]. | Korean J Physiol Pharmacol, 2022; Frontiers in Pharmacology, 2025 [2] [4] |

Detailed Experimental Evidence & Protocols

p53-Dependent and Independent Pathways

Research confirms that this compound can activate the p53 pathway. In human non-small cell lung carcinoma cells (A549), treatment with this compound induced the mitochondrial translocation of p53, which subsequently led to the downregulation of glucose transporters and glycolytic enzymes [1]. This pathway is a primary mechanism for inhibiting cancer cell energy metabolism.

Notably, studies on 5-fluorouracil-resistant colorectal cancer cells revealed that this compound can also induce apoptosis without activating p53, suggesting the presence of robust alternative pathways [2]. In these resistant cells, this compound triggered ferroptosis-augmented apoptosis, a p53-independent cell death mechanism [2]. This is a critical finding as it implies this compound could remain effective against cancers with p53 mutations.

The following diagram illustrates the interplay between these pathways:

This compound's multi-targeted anticancer mechanisms, both p53-dependent and independent.

Quantitative Data on Efficacy and Potency

The anticancer effects of this compound have been quantified across various cancer cell lines and in vivo models. The data demonstrates its dose-dependent efficacy.

Table 2: Quantitative Anticancer Activity of this compound from Preclinical Studies

| Cancer Type / Model | Experimental Context | Key Quantitative Findings | Source |

|---|---|---|---|

| Ovarian Cancer (in vitro) | A2780 and SKOV3 cell lines | IC50 values in the low micromolar (µM) range; significant reduction in colony formation [5]. | BMC Cancer, 2024 [5] |

| Breast Cancer (in vivo) | Mouse mammary carcinoma model (EMT6 cells) | FBZ at 25 mg/kg significantly reduced tumor volume and weight, comparable to cisplatin, with minimal systemic toxicity [4]. | Frontiers in Pharmacology, 2025 [4] |

| 5-FU Resistant Colorectal Cancer (in vitro) | SNU-C5/5-FUR cell line | Induced significant apoptosis and G2/M cell cycle arrest; higher susceptibility compared to albendazole [2]. | Korean J Physiol Pharmacol, 2022 [2] |

| Non-Small Cell Lung Cancer (in vitro) | A549 cell line | Caused cell cycle arrest in the mitotic phase and increased apoptotic cells in a time-dependent manner [1]. | Scientific Reports, 2018 [1] |

Standard Experimental Protocols for In Vitro Research

For researchers aiming to validate or explore these mechanisms, the following protocols summarized from the literature provide a reliable starting point.

Cell Viability and Proliferation Assay

- Purpose: To determine the IC50 of this compound and its effect on cell proliferation.

- Cell Lines: Commonly used lines include A549 (lung), SNU-C5 (colorectal), A2780 (ovarian), and EMT6 (mouse breast cancer) [1] [2] [4].

- Procedure:

- Seed cells in a 96-well plate (e.g., 5,000 cells/well) and incubate overnight.

- Treat cells with a concentration gradient of this compound (e.g., 0.039 - 100 µM) dissolved in DMSO. Include a DMSO-only vehicle control.

- Incubate for 24, 48, and 72 hours.

- At each time point, add CCK-8 solution and incubate for 2-4 hours.

- Measure the optical density (OD) at 450 nm using a plate reader.

- Calculate cell viability as:

(OD_treated - OD_blank) / (OD_control - OD_blank) * 100%[5].

Cell Cycle Analysis via Flow Cytometry

- Purpose: To confirm this compound-induced G2/M phase arrest.

- Procedure:

- Treat cells with this compound at the desired IC50 for 24 hours.

- Harvest and fix cells in 70% cold ethanol at 4°C overnight.

- Wash cells with PBS, then treat with RNase A to remove RNA.

- Stain cellular DNA with Propidium Iodide (PI) in the dark for 30 minutes.

- Analyze DNA content using a flow cytometer (e.g., NovoCyte or FACSCalibur) [5].

- Expected Result: A significant increase in the percentage of cells in the G2/M phase population compared to the control group [1] [2].

Apoptosis and Cell Death Detection

- Purpose: To quantify this compound-induced apoptosis and other death pathways.

- Procedure (Annexin V/PI Staining):

- Treat cells with this compound for 48 hours.

- Harvest cells and resuspend in binding buffer.

- Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes.

- Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2] [5].

- Additional Analysis: To investigate specific pathways like pyroptosis, perform Western Blotting for markers such as cleaved caspase-3, GSDME-NT, and IL-1β [4].

The experimental workflow for these core protocols is visualized below:

A standard workflow for evaluating this compound's anticancer activity in vitro.

Conclusion and Research Outlook

Current evidence strongly supports this compound as a multi-modal anticancer agent with the capacity to activate the p53 pathway. Its significant promise lies in its ability to also engage p53-independent death pathways, such as ferroptosis and pyroptosis, making it a compelling candidate for targeting therapy-resistant cancers [2] [4].

References

- 1. This compound acts as a moderate microtubule ... [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer effects of this compound on 5-fluorouracil-resistant... [pmc.ncbi.nlm.nih.gov]

- 3. Oral this compound for Cancer Therapy in Humans and Animals [ar.iiarjournals.org]

- 4. This compound induces pyroptosis in breast cancer cells ... [frontiersin.org]

- 5. Transcriptome analysis reveals the anticancer effects of ... [bmccancer.biomedcentral.com]

Mechanisms of Glucose Uptake Inhibition and Metabolic Interference

Fenbendazole disrupts the enhanced glucose metabolism that many cancer cells rely on, a phenomenon known as the Warburg effect. It employs a multi-target strategy to impair this process.

- Hexokinase 2 (HK2) Inhibition: HK2 is the first and rate-limiting enzyme in glycolysis and is often overexpressed in tumors. This compound downregulates HK2 expression, directly suppressing the glycolytic pathway [1] [2]. In breast cancer models, this HK2 downregulation is a critical link to the induction of pyroptosis [1].

- GLUT Transporter Interference: Glucose transporter 1 (GLUT1) is crucial for cellular glucose uptake. This compound can inhibit GLUT1 transporter expression, reducing the amount of glucose that enters the cancer cell [3]. This is partly mediated through the stabilization and mitochondrial translocation of the p53 protein, which in turn suppresses the expression of glucose transporters [3].

- Microtubule Disruption: As a microtubule-destabilizing agent, this compound binds to β-tubulin and disrupts the microtubule network [3] [4]. This can impair the trafficking of glucose transporters (like GLUT1) to the cell membrane, further limiting glucose uptake [3].

Quantitative Data from Preclinical Studies

The table below summarizes key quantitative findings on this compound's metabolic effects and cytotoxicity from recent experimental studies.

| Cancer Cell Type/Model | Key Metabolic/Cytotoxic Effects | Experimental Assays/Methods Used |

|---|

| Mouse Mammary Carcinoma (EMT6 cells) [1] [2] | • Dose-dependent inhibition of cell viability. • Downregulation of HK2. • Increased LDH release (indicating cell membrane rupture). | • CCK-8 assay (cell viability). • Western Blot (protein expression, e.g., HK2, GSDME-NT). • LDH release assay. • qPCR (mRNA expression). | | A549 Lung Cancer Cells [5] | • Synergistic cytotoxicity with DADA (Combination Index <1). • Increased mitochondrial ROS production. • Induction of apoptosis. | • MTT assay (cell viability). • ROS Detection Assay Kit. • Annexin V/PI staining & flow cytometry (apoptosis). • Western Blot (BAX, Bcl-2, caspase-3/7, PARP). | | H4IIE Hepatocellular Carcinoma Cells [6] | • Suppression of cell growth. • Induction of p21-mediated cell-cycle arrest. | • Cell viability assays. • Cell cycle analysis. • Western Blot (p21 protein). | | General Anti-cancer Mechanisms (Multiple cell lines) [3] | • Inhibition of glucose uptake and lactate production. • Microtubule disruption and G2/M phase cell cycle arrest. • p53 activation. | • Glucose uptake and lactate production assays. • Immunofluorescence (microtubule visualization). • Flow cytometry (cell cycle analysis). • Western Blot (p53, tubulin). |

Experimental Protocols for Key Assays

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the cited works.

- Cell Viability (CCK-8 Assay) [1] [2]: Plate cells in 96-well plates. After treatment with this compound, add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

- Western Blot for HK2 and Pyroptosis Markers [1] [2]: Lyse cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane, then incubate with primary antibodies (e.g., anti-HK2, anti-cleaved-caspase-3, anti-GSDME-NT) overnight. The following day, incubate with an HRP-conjugated secondary antibody, and detect signals using an ECL reagent.

- Lactate Dehydrogenase (LDH) Release Assay [1] [2]: This assay measures pyroptosis-associated cell membrane rupture. Collect cell culture supernatant after treatment. Use a commercial LDH assay kit: mix the supernatant with the reaction mixture, incubate for 30 minutes in the dark, and measure the absorbance at 490 nm.

- Glucose Uptake Assay [5]: Culture cells in 96-well plates and treat with this compound. The assay uses 2-deoxyglucose (2-DG), a glucose analog. After treatment, incubate cells with 2-DG, then measure uptake using a fluorescent or colorimetric detection kit, quantifying the signal with a microplate reader.

- Reactive Oxygen Species (ROS) Assay [5]: Seed cells in 96-well plates. After treatment with this compound, incubate cells with a cell-permeable fluorogenic ROS probe (e.g., DCFDA). Measure fluorescence (Ex/Em = 495/529 nm) with a microplate reader.

Signaling Pathway for this compound-Induced Pyroptosis

The following diagram illustrates a novel mechanistic pathway through which this compound induces pyroptosis in breast cancer cells, linking glycolytic inhibition to inflammatory cell death.

Mechanism of this compound-induced pyroptosis via HK2 inhibition and caspase-3/GSDME pathway.

Research Implications and Future Directions

Current evidence strongly supports this compound as a multi-mechanism anticancer agent, but significant research gaps remain before clinical translation.

- Synergistic Potential: this compound shows synergistic effects with other agents, such as Diisopropylamine Dichloroacetate (DADA). The combination in A549 lung cancer cells showed enhanced apoptosis, cell cycle arrest, and ROS production [7] [5]. This suggests promise for combination regimens.

- Critical Research Gaps: The scientific community unanimously notes the absence of rigorous clinical trials in humans [3] [8]. Current data is primarily preclinical (in vitro and animal models), supplemented by anecdotal reports [9]. Key challenges include optimizing its poor water solubility and defining a therapeutic window [3] [8].

- Primary Research Needs: Future work must focus on Phase I clinical trials to establish human safety and pharmacokinetics. Further mechanistic studies are needed to fully elucidate the interplay between microtubule disruption, metabolic inhibition, and different cell death pathways like pyroptosis and ferroptosis [1] [3] [4].

References

- 1. This compound induces pyroptosis in breast cancer cells ... [frontiersin.org]

- 2. This compound induces pyroptosis in breast cancer cells ... [pmc.ncbi.nlm.nih.gov]

- 3. Oral this compound for Cancer Therapy in Humans and ... [ar.iiarjournals.org]

- 4. From Deworming to Cancer Therapy: Benzimidazoles in ... [mdpi.com]

- 5. This compound and Diisopropylamine Dichloroacetate ... [ar.iiarjournals.org]

- 6. Exploring the Anticancer Potential of this compound [sciqst.com]

- 7. Synergistic anti-tumor effect of this compound and ... [tlcr.amegroups.org]

- 8. The Urgent Need for Clinical Studies to Evaluate the Anti ... [euclid.int]

- 9. This compound as an Anticancer Agent? A Case Series of Self ... [pmc.ncbi.nlm.nih.gov]

fenbendazole microtubule destabilization research

Anticancer Mechanisms & Quantitative Data

| Mechanism of Action | Experimental Context | Key Findings / Quantitative Data | Citation |

|---|

| Microtubule Destabilization | In vitro, human NSCLC A549 cells | • Moderate microtubule network disruption at 1 µM. • Mild inhibition of in vitro tubulin polymerization. • Binds to the colchicine-binding site on tubulin. | [1] | | Cell Cycle Arrest | In vitro, human NSCLC A549 cells | • Arrest at G2/M phase. • Increased Cyclin B1/CDK1 levels at 8h. • Up-regulation of p-histone H3 (Ser10) at 12h and 24h. | [1] [2] | | Apoptosis Induction | In vitro, human ovarian cancer A2780 & SKOV3 cells | • Dose-dependent apoptosis. • Up-regulation of pro-apoptotic proteins (BAX, cleaved caspase-3). • Down-regulation of anti-apoptotic protein Bcl-2. | [3] | | Pyroptosis Induction | In vitro & in vivo, mouse mammary carcinoma EMT6 cells | • Activation of caspase-3/GSDME pathway. • Dose-dependent LDH release (indicative of pyroptosis). • Up-regulation of IL-1β & IL-18. | [4] | | Metabolic Inhibition (Glycolysis) | In vitro, human NSCLC A549 cells | • Reduced glucose uptake. • Down-regulation of GLUT transporters and Hexokinase II (HK2). | [1] [4] | | Avoidance of P-gp Resistance | In vitro, using P-gp inhibitor verapamil | • Not a substrate or inhibitor of P-glycoprotein (P-gp). • Cytotoxicity was not enhanced by verapamil. | [1] | | In Vivo Efficacy (Tumor Growth Inhibition) | Mouse xenograft models (human lung & ovarian cancer) | • Oral administration inhibited tumor growth. • In ovarian cancer model: 1 µM in vitro induced mitotic catastrophe; effective oral dosing in mice. | [1] [3] |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the methodologies for core experiments.

Tubulin Polymerization Assay & Microtubule Disruption

This protocol is used to directly observe the effect of fenbendazole on microtubule dynamics.

- 1. Tubulin Preparation: Use purified mammalian tubulin (e.g., porcine brain tubulin, Cytoskeleton Inc.) [5].

- 2. In Vitro Polymerization: Incubate tubulin with this compound in a general tubulin buffer (e.g., G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Monitor polymerization in real-time using a spectrophotometer to measure turbidity (absorbance at 340 nm). Compare against controls (vehicle) and known destabilizers like colchicine [1].

- 3. Cellular Microtubule Network (Immunofluorescence): Treat human cancer cells (e.g., A549) with 1 µM this compound for 24 hours [1]. Fix cells, permeabilize, and stain with an anti-α-tubulin antibody and a fluorescent secondary antibody. Use fluorescence microscopy to visualize the microtubule cytoskeleton and compare it to untreated and colchicine-treated controls.

- 4. Polymerized/Soluble Tubulin Fractionation: After drug treatment, lyse cells and separate polymerized (insoluble) and soluble tubulin fractions by centrifugation. Analyze the distribution of tubulin in both fractions using western blotting with an α-tubulin antibody [1].

Cell Cycle Analysis via Flow Cytometry

This protocol determines the proportion of cells arrested in different cell cycle phases.

- 1. Cell Treatment & Fixation: Treat cancer cells with this compound (e.g., 1 µM and 10 µM for 24-48 hours) [1] [3]. Harvest cells and fix them in cold 70% ethanol at 4°C overnight [3].

- 2. Staining & Analysis: Wash fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark. Analyze DNA content using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined based on PI fluorescence intensity [3].

- 3. Mitotic Marker Validation: To confirm mitotic arrest, perform western blotting on treated cell lysates for the mitotic marker phospho-histone H3 (Ser10) [1].

The relationship between these core mechanisms and experimental outcomes can be visualized in the following pathway:

This compound's multi-target anticancer mechanism involves microtubule destabilization and metabolic inhibition, triggering diverse cell death pathways while bypassing a common drug resistance mechanism.

Research Challenges and Inconsistencies

While the data is promising, significant hurdles remain for drug development.

- Variable In Vivo Efficacy: Some studies report strong tumor growth inhibition in mouse models [1] [3], while others, using maximally-intensive dosing regimens, found no effect on the growth of EMT6 mammary tumors [6]. This suggests efficacy may be highly dependent on cancer type, model, and formulation.

- Pharmacokinetic Limitations: this compound has low and variable oral bioavailability (e.g., ~16% in alpacas) [7]. It is rapidly metabolized in the liver to active (oxfendazole) and inactive metabolites, which may limit the systemic drug levels reaching the tumor [2]. This poor bioavailability is a major barrier to its clinical application.

- Lack of Clinical Evidence: The search results highlight an urgent need for clinical trials [2] [8]. Current evidence is primarily preclinical, and while there are compelling anecdotal reports of success in humans [9] [8], these are not controlled scientific studies. Its safety profile in humans for chronic anticancer dosing is also not established.

Key Takeaways for Researchers

- This compound is a moderate, colchicine-site microtubule destabilizing agent with a multi-mechanistic anticancer profile, including cell cycle arrest, apoptosis, pyroptosis, and metabolic inhibition.

- A key advantage is its ability to bypass P-glycoprotein-mediated drug resistance, a common problem with other microtubule-targeting agents like taxanes [1] [5].

- The major challenge for repurposing is its poor pharmacokinetics. Future research should focus on improving bioavailability through novel formulations (e.g., nanoparticles, polymeric micelles) [2] and conducting rigorous clinical trials to validate its efficacy and safety in humans [8].

References

- 1. acts as a moderate this compound agent... microtubule destabilizing [pmc.ncbi.nlm.nih.gov]

- 2. Oral this compound for Cancer Therapy in Humans and ... [ar.iiarjournals.org]

- 3. Transcriptome analysis reveals the anticancer effects of ... [bmccancer.biomedcentral.com]

- 4. This compound induces pyroptosis in breast cancer cells ... [frontiersin.org]

- 5. Structural insights into targeting of the colchicine binding ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a Potential Anticancer Drug [ar.iiarjournals.org]

- 7. Plasma concentrations of this compound (FBZ) and ... [pmc.ncbi.nlm.nih.gov]

- 8. Research: The Urgent Need for Clinical Studies to Evaluate the... [euclid.int]

- 9. This compound as an Anticancer Agent? A Case Series of Self ... [pmc.ncbi.nlm.nih.gov]

Quantified Cytotoxicity of Fenbendazole In Vitro

The table below summarizes findings from various cell culture studies, showing fenbendazole's cytotoxic effects are dose-dependent, time-dependent, and can vary by cell line and experimental conditions.

| Cancer Cell Line | Effective Concentrations & Key Findings | Assays/Methods Used | Citation |

|---|

| Mouse Mammary Carcinoma (EMT6) | - Dose-dependent viability inhibition.

- Induced pyroptosis (cell swelling, membrane pores).

- Upregulated: Cleaved caspase-3, GSDME-NT, IL-1β, LDH release.

- Downregulated: Hexokinase 2 (HK2). | CCK-8, Western Blot, qPCR, LDH release assay, microscopy. [1] | | | Human Cervical Cancer (HeLa) | - IC50: 3.63 µM (72 hr).

- Inhibited colony formation, migration, and invasion.

- Induced G2/M cell cycle arrest.

- Increased Reactive Oxygen Species (ROS) and activated p38 MAPK pathway. | MTT, colony formation, wound healing, transwell, flow cytometry (cell cycle, apoptosis), ROS assay, Western Blot. [2] | | | Human NSCLC (A549) | - ~1 µM caused microtubule network distortion and G2/M arrest.

- Inhibited glucose uptake and GLUT transporter expression.

- Not a P-glycoprotein substrate. | Immunofluorescence, Western Blot, flow cytometry (cell cycle), glucose uptake assay, Rho123 accumulation assay. [3] | | | Various Human Cancer Cells (HCT-15, HT-29, PC-9, MCF7) | - this compound and its synthetic analog showed varying IC50 values across lines.

- Analog 6 was more potent than native this compound in HeLa cells. | MTT assay. [2] | | | EMT6 (under severe hypoxia) | - Cytotoxicity significantly increased under hypoxic conditions compared to aerobic conditions. | Clonogenic assay after 2 hr drug exposure under hypoxia. [4] | |

Detailed Experimental Protocols for Key Assays

For researchers looking to replicate these findings, here are the detailed methodologies from the cited studies.

Cell Viability (MTT/CCK-8 Assay)

This protocol is based on the study using HeLa cells [2].

- Cell Seeding: Seed cells in 96-well plates at a density of 3-4 x 10³ cells per well.

- Drug Treatment: After 24 hours, treat cells with a concentration gradient of this compound (e.g., 0.1 to 100 µM). Prepare the drug by first dissolving it in DMSO and then diluting in culture medium. The final DMSO concentration should be low (e.g., ≤0.1%) and a vehicle control group must be included.

- Incubation: Incubate the plates for the desired time (e.g., 48 or 72 hours).

- Viability Measurement: Add MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the resulting formazan crystals in DMSO. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control group. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay

This protocol, used to measure pyroptosis or cytotoxicity, is based on the EMT6 study [1].

- Sample Collection: After this compound treatment, centrifuge the cell culture medium to remove any floating cells or debris. Collect the supernatant.

- LDH Measurement: Use a commercial LDH assay kit (e.g., Cytotox 96 nonradioactive cytotoxicity assay). Mix the collected supernatant with the kit's reaction substrate and incubate for 30 minutes at room temperature, protected from light.

- Reaction Stop & Measurement: Stop the reaction by adding the stop solution provided in the kit. Measure the absorbance at 490 nm.

- Data Calculation: The amount of LDH release is proportional to the number of lysed cells. Calculate cytotoxicity as a percentage relative to the maximum LDH release from lysed control cells (treated with lysis solution) after subtracting the background LDH from the vehicle control group.

Western Blot Analysis for Pyroptosis Markers

This protocol is based on the method used to detect pyroptosis in mouse mammary carcinoma cells [1].

- Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.

- Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE. Then, transfer the proteins from the gel onto a PVDF or nitrocellulose membrane.

- Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C. Key antibodies for pyroptosis include:

- Cleaved Caspase-3

- GSDME-NT (the active, N-terminal fragment)

- IL-1β

- GAPDH or β-actin as a loading control.

- The next day, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

- Signal Detection: Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system. Relative protein expression levels can be quantified by densitometry and normalized to the loading control.

Mechanisms of Action and Experimental Workflow

The anticancer effects of this compound are pleiotropic, meaning it acts on cancer cells through several simultaneous pathways. The diagram below illustrates the key mechanisms and their interconnections as identified in the studies.

Key cellular pathways targeted by this compound in vitro.

The following diagram outlines a generalized experimental workflow for evaluating this compound's cytotoxicity in a lab setting, incorporating the key assays discussed.

A proposed workflow for in vitro cytotoxicity testing of this compound.

Interpretation and Research Implications

- Multiple Modes of Action: The collective evidence indicates that this compound is a multi-target agent. Its cytotoxicity does not rely on a single pathway but emerges from the combined disruption of microtubules, cellular metabolism, and induction of oxidative stress and various cell death programs [1] [3] [5].

- Context-Dependent Efficacy: The contradictory findings from the older EMT6 study [4] highlight that efficacy can be model-dependent. Factors such as cell line genetics, metabolic state, and the tumor microenvironment (like hypoxia) significantly influence the outcome.

- Research Gap: While in vitro data is robust, clinical evidence in humans remains limited to case reports [5] [6]. Further investigation is needed to bridge the gap between laboratory findings and clinical application, including overcoming pharmacokinetic limitations like poor water solubility [5].

References

- 1. This compound induces pyroptosis in breast cancer cells ... [frontiersin.org]

- 2. This compound and its synthetic analog interfere with HeLa ... [sciencedirect.com]

- 3. This compound acts as a moderate microtubule ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral this compound for Cancer Therapy in Humans and ... [ar.iiarjournals.org]

- 6. This compound as an Anticancer Agent? A Case Series of Self ... [pmc.ncbi.nlm.nih.gov]

Multimodal Anticancer Mechanisms of Fenbendazole

Fenbendazole is a benzimidazole anthelmintic used in veterinary medicine, and research suggests its anticancer effects are multi-faceted [1]. The table below summarizes its primary proposed mechanisms of action.

| Mechanism of Action | Biological Effect | Experimental Evidence |

|---|---|---|

| Microtubule Disruption | Binds to tubulin, destabilizing microtubules; causes cell cycle arrest at G2/M phase [2]. | Immunofluorescence shows altered microtubule network; in vitro tubulin polymerization assay confirms mild destabilization [2]. |

| Metabolic Inhibition | Inhibits glucose uptake by downregulating GLUT transporters and key glycolytic enzyme Hexokinase II (HK2) [1] [3] [2]. | Reduced lactate production and cellular glucose uptake measured in cancer cell lines [1] [2]. |

| Induction of Cell Death | Triggers multiple cell death pathways: apoptosis, mitotic catastrophe, and pyroptosis (a gasdermin-mediated inflammatory cell death) [3] [4] [2]. | Flow cytometry shows apoptosis; transcriptome analysis reveals mitotic catastrophe; Western blot shows cleaved caspase-3 and GSDME (pyroptosis marker) [3] [4]. |

| p53 Pathway Activation | Induces mitochondrial translocation of p53, activating its tumor-suppressive functions [2]. | Western blot analysis shows increased p53 expression and activation of downstream p21 pathway [2]. |

| Bypassing Drug Resistance | Not a substrate for P-glycoprotein (P-gp), a common mediator of multi-drug resistance in cancer cells [2]. | Rhodamine 123 accumulation assay confirms no interaction with P-gp; effective against 5-FU and paclitaxel-resistant cancer cells [1] [2]. |

Summary of Supporting Experimental Evidence

The anticancer potential of this compound has been investigated in various in vitro and in vivo models. The table below consolidates key findings from recent studies.

| Cancer Type / Model | Key Findings | Reference |

|---|---|---|

| Breast Cancer (Mouse model) | This compound induced pyroptosis via Caspase-3/GSDME pathway, inhibited HK2, and significantly reduced tumor volume with minimal systemic toxicity [3]. | Front Pharmacol. (2025) |

| Ovarian Cancer (In vitro & In vivo) | Inhibited cell proliferation, promoted apoptosis, and induced mitotic catastrophe. Oral administration suppressed tumor growth in a mouse xenograft model [4]. | BMC Cancer. (2024) |

| Non-Small Cell Lung Cancer (In vitro) | Caused moderate microtubule destabilization, G2/M cell cycle arrest, and activated p53. Also led to downregulation of GLUT transporters and HK2 [2]. | Sci Rep. (2018) |

| Various Cancers (Case Series) | A 2025 case report highlighted three patients with advanced cancers (breast, prostate, melanoma) who achieved remission after self-administering this compound alongside conventional therapies, with no reported adverse effects [5]. | Case Rep Oncol. (2025) |

| Contradictory Evidence | A 2013 study on EMT6 mouse mammary tumor cells found that intensive this compound regimens did not alter the growth of solid tumors in mice or increase the antineoplastic effects of radiation [6]. | Anticancer Res. (2013) |

This compound's Multimodal Anticancer Action

The following diagram synthesizes the core mechanisms and their interactions into a proposed signaling pathway for this compound's anticancer effects.

Proposed integrated mechanism of this compound's anticancer action.

Critical Considerations for Research and Clinical Application

Despite promising preclinical data, several important factors must be considered before this compound can be regarded as a viable anticancer therapy.

- Limited Human Data: The most compelling evidence for this compound's efficacy in humans comes from anecdotal case reports and small case series [5] [1]. Without results from large, controlled clinical trials, its true efficacy and safety profile in humans remain unknown.

- Pharmacokinetic Challenges: this compound has poor water solubility and low oral bioavailability in humans, which may prevent it from reaching therapeutic concentrations in tumors [1] [7]. Research is exploring drug delivery systems like nanoparticles to overcome this limitation [4].

- Safety and Toxicity: While this compound has a high safety margin in animals, there are case reports of dangerous drug-induced liver injury in humans who took it off-label. This resolved upon discontinuation [7]. It is not approved by the FDA or EMA for human use [7].

References

- 1. Oral this compound for Cancer Therapy in Humans and ... [ar.iiarjournals.org]

- 2. This compound acts as a moderate microtubule ... [nature.com]

- 3. This compound induces pyroptosis in breast cancer cells ... [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome analysis reveals the anticancer effects of ... [bmccancer.biomedcentral.com]

- 5. as an this compound Agent? A Case Series of... Anticancer [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. - Wikipedia this compound [en.wikipedia.org]

Comprehensive Application Notes and Protocols: Fenbendazole Combination Therapy for Cancer Research

Introduction and Drug Background

Fenbendazole (methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate) is a benzimidazole carbamate compound that has been widely used as a broad-spectrum anthelmintic in veterinary medicine for decades. Recently, this compound has garnered significant interest in oncology research due to its potential anti-neoplastic properties and favorable safety profile. This compound exerts its antiparasitic effects through binding to β-tubulin and disrupting microtubule formation in parasites, but researchers have discovered that it manifests similar activity against mammalian cancer cells at higher concentrations [1] [2]. The drug is particularly appealing for drug repurposing initiatives in oncology due to its low cost, established safety profile in animals, and multi-targeted mechanisms of action against cancer cells [3].

The interest in this compound as a potential anticancer agent intensified following anecdotal reports of successful outcomes in human cancer patients, most notably the case of Joe Tippens, who reported complete remission of small-cell lung cancer after using this compound alongside other supplements [3]. While such anecdotal reports require rigorous scientific validation, they have stimulated legitimate research interest in exploring this compound's potential as an anticancer agent. This application note provides a comprehensive summary of the current scientific evidence, proposed mechanisms of action, combination therapy protocols, and experimental methodologies to assist researchers in designing rigorous preclinical studies to evaluate this compound's potential in cancer therapy [3] [2].

Mechanisms of Anticancer Action

This compound exhibits multiple mechanisms of action that contribute to its observed anticancer effects in preclinical models:

Microtubule Disruption: this compound binds to mammalian β-tubulin at the colchicine-binding site, causing moderate microtubule destabilization. This disruption interferes with vital cellular processes including mitotic spindle formation during cell division, leading to cell cycle arrest at the G2/M phase [2]. Unlike more potent microtubule inhibitors such as vinca alkaloids or taxanes, this compound exhibits a milder depolymerizing effect on mammalian microtubules, which may contribute to its reduced toxicity profile compared to conventional microtubule-targeting agents [2].

Metabolic Inhibition: this compound significantly impacts cancer cell metabolism by downregulating glucose transporter expression (GLUT1-4) and inhibiting key glycolytic enzymes, particularly hexokinase II (HK2) [3] [2]. This dual action reduces glucose uptake and impairs glycolysis, effectively starving cancer cells of their primary energy source. This metabolic disruption is particularly relevant given the well-established Warburg effect in cancer cells, where they preferentially utilize glycolysis for energy production even under aerobic conditions [3].

Apoptosis and Pyroptosis Induction: this compound activates both mitochondrial and death receptor-mediated apoptotic pathways. Recent research has revealed that it can also induce pyroptotic cell death in breast cancer cells through the HK2/caspase-3/GSDME signaling pathway [4]. This pathway involves caspase-3 activation, cleavage of gasdermin E (GSDME), and release of pro-inflammatory cytokines (IL-1β, IL-18), leading to inflammatory cell death [4].

p53 Pathway Activation: this compound promotes mitochondrial translocation of p53, enhancing its function as a tumor suppressor and contributing to cell cycle arrest and apoptosis in p53-competent cancer cells [2].

Multi-Drug Resistance Avoidance: Unlike many conventional chemotherapy agents, this compound is not a substrate for P-glycoprotein (P-gp), the efflux pump frequently overexpressed in multidrug-resistant cancer cells. This property makes it a promising candidate for treating resistant malignancies [2].

Table 1: Summary of this compound's Anticancer Mechanisms

| Mechanism Category | Specific Targets | Cellular Consequences |

|---|---|---|

| Microtubule Interference | β-tubulin (colchicine binding site) | Mitotic arrest, impaired intracellular transport |

| Metabolic Disruption | GLUT transporters, HK2 | Reduced glucose uptake, glycolytic inhibition |

| Cell Death Induction | Caspase-3, GSDME, p53 | Apoptosis, pyroptosis, cell cycle arrest |

| Multi-drug Resistance | Non-P-gp substrate | Effective against resistant cancer cells |

Preclinical Efficacy Data

In Vitro Studies

This compound has demonstrated broad-spectrum cytotoxicity against various cancer cell lines at micromolar concentrations. In human non-small cell lung cancer (NSCLC) A549 cells, treatment with 1 μM this compound for 24 hours resulted in partial disruption of the microtubule network and G2/M cell cycle arrest [2]. The drug exhibited dose-dependent anti-proliferative effects against colorectal cancer cells, including 5-fluorouracil-resistant lines, with researchers observing induction of both apoptosis and ferroptosis [3]. In breast cancer models, this compound significantly reduced cell viability through pyroptosis induction, with the medium dose (25 mg/kg in vivo) showing the most prominent effect [4].

In Vivo Studies

Preclinical animal models have provided evidence supporting this compound's antitumor potential:

In immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells, monotherapy with this compound (40 mg/kg daily) resulted in partial tumor growth inhibition, though the effect was less pronounced than combination approaches [5].

A synergistic combination of this compound (40 mg/kg) with diisopropylamine dichloroacetate (DADA, 100 mg/kg) demonstrated superior efficacy, achieving 50% complete tumor regression compared to 11.1% with DADA alone and 0% with this compound alone [5]. This combination also improved safety profiles, with no significant adverse effects on body weight, blood glucose levels, or liver and kidney function parameters [5].

Earlier studies in SCID mice bearing human lymphoma xenografts revealed that this compound alone did not significantly alter tumor growth, but the combination with high-dose vitamins (A, D, E, K, and B complex) resulted in significant tumor growth inhibition, suggesting important synergistic relationships [6].

Table 2: Summary of In Vivo Efficacy Findings

| Cancer Model | Treatment Protocol | Efficacy Outcomes | Reference |

|---|---|---|---|

| A549 Lung Cancer (nude mice) | This compound 40 mg/kg + DADA 100 mg/kg | 50% complete tumor regression | [5] |

| Human Lymphoma (SCID mice) | This compound + High-dose vitamins | Significant tumor growth inhibition | [6] |

| Breast Cancer (Balb/c mice) | This compound 25 mg/kg (medium dose) | Significant tumor growth inhibition comparable to cisplatin | [4] |

Combination Therapy Protocols

Rational Combination Strategies

Based on emerging preclinical evidence, several rational combination approaches have been developed to enhance this compound's anticancer efficacy:

Metabolic Modulators: Combining this compound with glycolysis inhibitors like diisopropylamine dichloroacetate (DADA) creates dual metabolic stress on cancer cells. DADA inhibits pyruvate dehydrogenase kinase, further disrupting cancer cell energy metabolism [5]. This combination has demonstrated synergistic antitumor effects in lung cancer models while potentially mitigating this compound-associated hepatotoxicity through DADA's hepatoprotective properties [5].

Vitamin-Enhanced Protocols: The unexpected discovery that high-dose vitamins potentiate this compound's antitumor effects has led to protocols incorporating vitamin E, curcumin, and CBD [7] [6]. These compounds likely enhance this compound's efficacy through their antioxidant, anti-inflammatory, and immunomodulatory properties, creating a more comprehensive metabolic approach to cancer treatment [7].

Multi-Agent Supplement Protocols: Comprehensive protocols have been developed incorporating this compound with TUDCA (for liver support), serrapeptase or modified citrus pectin (to remove dead cells and prevent cancer cell feeding), medicinal mushrooms (for immune support), high-dose melatonin (for potential direct anticancer effects and radiation protection), and omega-3 fatty acids [8]. These protocols aim to create a multi-targeted approach against cancer while supporting overall physiological function.

Recommended Combination Protocols

For preclinical evaluation, the following combination protocols have shown promise:

This compound + DADA Protocol:

- This compound: 40 mg/kg daily, orally

- DADA: 100 mg/kg daily, orally

- Treatment duration: 60 days minimum for in vivo studies

- Monitoring parameters: Tumor volume, body weight, liver function markers (AST, ALT), kidney function markers (BUN, creatinine) [5]

Vitamin-Enhanced Protocol:

Experimental Protocols and Methodologies

In Vitro Cytotoxicity and Mechanism Studies

Cell Culture and Treatment:

- Maintain human cancer cell lines (e.g., A549 for NSCLC, EMT6 for breast cancer) in appropriate media (RPMI-1640 for A549) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂ [2] [4].

- Prepare this compound stock solution in DMSO at 10 mM concentration, with final DMSO concentration not exceeding 0.1% in treatment media [2].

- Treat cells at varying concentrations (typically 0.1-10 μM) for 24-72 hours to establish dose-response relationships [2].

Microtubule Disruption Assay:

- Culture cells on glass coverslips and treat with 1 μM this compound for 24 hours [2].

- Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 3% BSA [2].

- Incubate with anti-α-tubulin antibody followed by appropriate fluorescent secondary antibody [2].

- Visualize using confocal microscopy and compare microtubule organization to untreated controls and cells treated with known microtubule disruptors (e.g., colchicine) [2].

Metabolic Inhibition Assessment:

- Measure glucose uptake using 2-NBDG fluorescent glucose analog [3].

- Assess lactate production in culture supernatants as indicator of glycolytic flux [3].

- Analyze expression of GLUT transporters and hexokinase II via Western blotting or qPCR [3] [2].

In Vivo Tumor Growth Inhibition Studies

Animal Model Establishment:

- Use immunodeficient BALB/c nude mice (Foxn1nu) for human xenograft models [5].

- Subcutaneously inject 2×10⁶ A549 lung cancer cells (or other cancer cell lines) in 0.1 mL media into the right flank of mice [5].

- Randomize mice into treatment groups when tumor volume reaches approximately 50 mm³ [5].

Treatment Administration:

- Prepare this compound suspension in appropriate vehicle (e.g., 0.5% carboxymethyl cellulose) [5].

- Administer treatments orally via gavage once daily [5].

- Include control groups receiving vehicle only, single-agent treatments, and combination therapies [5].

Tumor Monitoring and Analysis:

- Measure tumor dimensions every 3-4 days using calipers [5] [4].

- Calculate tumor volume using the formula: Volume = (length × width²) × 0.5 [5].

- Monitor body weight twice weekly as general health indicator [5].

- At study endpoint, collect tumors for histopathological analysis and blood samples for toxicity assessment [5] [4].

Safety and Toxicity Considerations

This compound has generally demonstrated a favorable safety profile in animal studies, with no significant body weight changes or overt toxicity observed at anticancer dosage levels [5] [4]. However, several important safety considerations have emerged:

Hepatotoxicity Risk: A clinical case report documented severe liver injury in an 80-year-old female NSCLC patient who self-administered this compound (approximately 1 g/day for 3 days weekly for one month) alongside pembrolizumab therapy [9]. The patient presented with markedly elevated liver enzymes (AST 386 U/L, ALT 487 U/L) which normalized after this compound discontinuation [9]. This case highlights the importance of monitoring liver function during this compound administration, particularly in combination with other hepatotoxic agents or in patients with pre-existing liver conditions.

Hematological Effects: While not commonly reported in preclinical studies, related benzimidazoles have been associated with hematological effects including leukocytosis, leukopenia, neutropenia, and eosinophilia in human studies [9]. Regular monitoring of complete blood counts is recommended during prolonged this compound administration.

Drug Interactions: this compound is metabolized primarily by CYP2J2, CYP2C19, and CYP3A4 enzymes, with potential for interactions with drugs that inhibit or induce these cytochrome P450 isoforms [3]. Additionally, as a microtubule-targeting agent, this compound may have synergistic or additive effects when combined with other antimitotic chemotherapeutic agents.

Regulatory Status and Research Gaps

This compound is currently not approved by the FDA or EMA for human cancer treatment, and its human pharmacokinetics and safety profiles have not been systematically established [3]. The drug is commercially available only as a veterinary product, with human use occurring in self-directed treatment contexts outside of regulated clinical trials [9].

Significant research gaps remain that warrant further investigation:

- Human pharmacokinetics and optimal dosing regimens for anticancer effects

- Formulation optimization to improve poor water solubility and bioavailability [3]

- Mechanistic details of synergy with vitamins and other complementary agents [6]

- Randomized controlled clinical trials to establish efficacy and safety in human cancers

Visualized Mechanisms and Workflows

The diagram below illustrates this compound's multi-mechanistic approach against cancer cells:

The following diagram outlines a recommended experimental workflow for evaluating this compound combinations:

Conclusion

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound acts as a moderate microtubule ... [pmc.ncbi.nlm.nih.gov]

- 3. Oral this compound for Cancer Therapy in Humans and ... [ar.iiarjournals.org]

- 4. This compound induces pyroptosis in breast cancer cells ... [frontiersin.org]

- 5. Synergistic anti-tumor effect of this compound and ... [tlcr.amegroups.org]

- 6. Unexpected Antitumorigenic Effect of this compound when ... [pmc.ncbi.nlm.nih.gov]

- 7. Ivermectin & this compound : New Cancer Treatment Research [internalhealingandwellnessmd.com]

- 8. Full protocol (updated 2024) | this compound Help [fenbendazolehelp.org]

- 9. Drug-Induced Liver Injury in a Patient with Nonsmall Cell Lung ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Fenbendazole Oral Administration in Animal Models

Introduction to Fenbendazole in Research Settings

This compound is a broad-spectrum benzimidazole anthelmintic that has become a fundamental tool in laboratory animal medicine for the control and eradication of pinworm infections in research colonies. Beyond its primary antiparasitic applications, this compound has garnered significant research interest due to its recently discovered potential anti-cancer properties and various physiologic effects that may influence experimental outcomes across multiple disciplines. When administered orally, this compound exerts its therapeutic effects through microtubule disruption by binding to β-tubulin in parasites, inhibiting polymerization and glucose uptake, ultimately leading to parasite death [1] [2].

The widespread use of this compound in research facilities stems from its favorable safety profile, ease of administration via medicated feed or water, and documented efficacy against common nematodes affecting laboratory rodents, particularly pinworms of the order Oxyurina (Syphacia obvelata, Syphacia muris, and Aspiculuris tetraptera). These parasites remain among the most commonly reported in modern rodent facilities despite improved barrier facilities, with infestations potentially causing rectal prolapse, enteritis, and compromised nutritional status in immunodeficient rodents or those with comorbidities [2]. Perhaps more significantly for research integrity, pinworm infestations may alter immune parameters and confound experimental results, particularly in immunologic research [2].

Dosing Parameters and Regimen Specifications

Species-Specific Dosing Guidelines

Table 1: Standard this compound Dosing Regimens Across Species

| Species | Indication | Dosage | Regimen | Formulation | Treatment Duration |

|---|---|---|---|---|---|

| Mice/Rats | Pinworm eradication | 150 ppm in diet | Continuous | Medicated feed | 5 weeks [2] |

| Mice/Rats | Pinworm eradication | 150 ppm in diet | Alternating weeks | Medicated feed | 9 weeks (1 on/1 off) [3] |

| Multiple Species | Antiparasitic | 50 mg/kg | Once daily | Oral suspension | 3-5 consecutive days [4] |

| Cats | Giardia infection | 50 mg/kg | Once daily | Oral suspension | Varies (prolonged for resistant cases) [4] |

| Humans (Experimental) | Cancer (off-label) | 222 mg | 3 days on/4 days off | Powder in food | Indefinite (with monitoring) [5] |

Key Dosing Considerations

Body Weight Calculations: For non-dietary administration, precise weight-based dosing is critical. The standard veterinary dose of 50 mg/kg is effective for most nematode infections, though prolonged regimens may be necessary for resistant parasites like Giardia in cats [4]. Researchers should record individual animal weights at least weekly to adjust for growth during extended treatment periods.

Regimen Selection: The continuous regimen (5 weeks of medicated diet) provides shorter treatment duration, greater cost effectiveness, and less labor, while the alternating week regimen (1 week on/1 week off for 9 weeks) may be necessary for infestations of A. tetraptera due to their prolonged prepatent period [2]. The alternating approach has demonstrated minimal impact on critical research parameters, including no significant effects on survival curves, weight, or tissue pathology in autoimmune disease models [3].

Formulation Stability: this compound-medicated diets maintain potency for approximately 14 days when stored appropriately in cool, dry conditions. Food should be replaced with fresh batches weekly to ensure consistent dosing [2]. For oral suspensions, fresh preparations should be made regularly according to manufacturer specifications.

Administration Protocols and Practical Implementation

Formulation and Handling

Medicated Diet Preparation: Commercial this compound-formulated diets typically contain 150 parts per million (ppm) of this compound uniformly distributed throughout the feed [2]. This concentration provides adequate dosing when fed as the sole food source. Facilities can prepare custom medicated diets by adding this compound powder to standard irradiated laboratory animal feed, ensuring homogeneous distribution through proper mixing procedures. Quality control testing should verify concentration uniformity across batches.

Oral Suspension Preparation: For precise individual dosing, this compound can be administered as an oral suspension. The drug is poorly water-soluble, requiring suspension vehicles such as methylcellulose or commercially available vehicles. Suspensions should be freshly prepared and vigorously shaken before each use to ensure dose uniformity. Stability studies indicate most suspensions remain potent for 7-14 days when refrigerated and protected from light.

Experimental Workflow

The following diagram illustrates the standard experimental workflow for this compound administration in research settings:

Administration Techniques

Dietary Administration: The most common method for colony-wide treatment involves providing This compound-medicated feed as the sole food source. Mice and rats typically consume approximately 5 grams of food per 100 grams of body weight daily, resulting in adequate dosing at 150 ppm concentrations. Food consumption should be monitored, especially during the initial treatment period, though studies demonstrate no significant difference in food intake between treated and control rats [6].

Oral Gavage: For precise individual dosing, particularly in pharmacokinetic studies, this compound can be administered via oral gavage. Suspensions should be thoroughly mixed immediately before drawing into gavage needles to ensure dosing accuracy. This method eliminates the variability associated with voluntary food consumption but requires additional handling and technical expertise.

Water Medication: While less common, this compound can be administered through medicated water systems. However, this approach presents challenges due to the drug's poor water solubility and potential stability issues. If utilized, water consumption must be carefully monitored to ensure adequate dosing.

Research Applications and Experimental Findings

This compound in Oncology Research

The serendipitous discovery of this compound's potential anti-cancer properties has generated significant research interest. A pivotal observation occurred when investigators noted that a lymphoma xenograft model failed to grow in SCID mice during a therapeutic this compound regimen [6]. Follow-up studies demonstrated that this compound exhibits multiple anti-cancer mechanisms:

Metabolic Inhibition: this compound inhibits glucose uptake and glycolysis in cancer cells by down-regulating GLUT1 transporter expression and potentially impeding hexokinase II activity, leading to cancer cell starvation [1].

Microtubule Disruption: As a microtubule destabilizing agent, this compound binds to β-tubulin and disrupts microtubule formation, causing cell cycle arrest at the G2/M phase and apoptosis [1].

p53 Pathway Activation: this compound induces mitochondrial translocation of p53, activating the p53-p21 pathway that contributes to cell cycle arrest and apoptosis [1].

Oxidative Stress Induction: Treatment triggers oxidative stress and activates the MEK3/6-p38MAPK pathway, further inhibiting cancer cell proliferation and enhancing apoptosis [1].

Table 2: Documented Anti-Cancer Effects of this compound in Experimental Models

| Cancer Type/Model | Experimental System | Key Findings | Proposed Mechanisms |

|---|---|---|---|

| Lymphoma | SCID mouse xenograft | Significant inhibition of tumor growth with this compound + vitamins [6] | Microtubule disruption, enhanced by antioxidants |

| Colorectal Cancer | 5-FU resistant cell lines | Enhanced efficacy against resistant cells; apoptosis via mitochondrial injury [1] | Glycolysis inhibition, p53-independent ferroptosis |

| Various Cancers | Multiple cell lines | Cytotoxic and cytostatic effects at concentrations ≥1 μM [6] | Cell cycle arrest, microtubule destabilization |

| Drug-Resistant Cancers | Paclitaxel/docetaxel-resistant cells | Activity against resistant lines [1] | Tubulin binding, glucose metabolism disruption |

Immunological and Autoimmunity Research

This compound administration has demonstrated variable effects in immune-mediated disease models, presenting both research challenges and potential therapeutic opportunities:

Autoimmune Encephalitis: In mouse models of experimental autoimmune encephalitis, this compound treatment (150 ppm for 13 weeks) significantly reduced disease incidence, delayed clinical onset, shortened duration, and diminished severity in 75% of mice compared to untreated controls. These effects were reversible, with disease patterns returning to normal 3 weeks after treatment cessation [6].

Systemic Lupus Erythematosus: In (NZB × NZW)F1 mice—a model of naturally occurring systemic lupus erythematosus—neither continuous nor alternating this compound regimens altered the progression of autoimmune disease, with no significant differences in survival curves or disease-related tissue changes observed between treated and control groups [3].

Allergic Airway Disease: In a model of ovalbumin-induced allergic airway disease, extensive this compound treatment (150 ppm, in utero through 11 weeks of age) resulted in decreased lung eosinophilia, lower levels of ovalbumin-specific IgG1 antibody, and reduced Th2-derived cytokines, suggesting immunomodulatory effects [6].

The following diagram illustrates the metabolic pathway and mechanisms of action of this compound:

Safety and Research Considerations

Hematological and Hepatic Effects

Bone Marrow Suppression: Myelosuppression is considered a potential side effect of this compound treatment across multiple species. In rabbits, toxicosis associated with high doses or prolonged administration has manifested as leukopenia, anemia, and thrombocytopenia [6]. In rodent studies, this compound has demonstrated adverse effects on precursor B cells in both young and old BALB/c mice, with protein levels normalizing in old mice within 3 weeks after treatment cessation but remaining low in young mice through the end of the study period [6].

Hepatic Function: Although generally considered to have a wide margin of safety, there are reports of elevated liver enzyme levels associated with this compound administration [5]. Regular monitoring of hepatic parameters through comprehensive metabolic panels is recommended, particularly for long-term treatment regimens. A case report describes severe liver injury in a human cancer patient taking this compound that resolved after discontinuation [7].

Research-Confounding Effects

This compound administration may inadvertently influence research outcomes across various disciplines:

Immunology Research: this compound has demonstrated immunomodulatory properties that could confound immune studies. In squirrel monkeys treated with this compound for Giardia infection, researchers observed alterations in numbers of circulating B and NK cells and significant decreases in circulating cytokines [6]. These changes, along with initial leukopenia and erythropoiesis, decreased over a 6-week period post-treatment.

Behavioral Research: Studies on this compound's effects on behavior are sparse, with only a single report of a subtle change in rotarod performance in mice [6]. Most behavioral parameters appear unaffected, but researchers conducting fine motor coordination assessments should consider potential confounding effects.

Cancer Research: The potential anti-tumor effects of this compound may interfere with studies involving tumor models. One investigation found that this compound alone did not affect tumor growth, invasion, or metastasis in BALB/cRw mice with implanted mammary tumor cells, but combination with vitamins significantly inhibited tumor growth [6].

Conclusion

This compound remains an essential tool for maintaining parasite-free research colonies, with well-established protocols for oral administration in animal models. The continuous (5-week) and alternating week (9-week) regimens using 150 ppm medicated feed have proven effective for pinworm eradication with minimal effects on most research parameters. However, researchers must remain cognizant of this compound's potential physiologic effects, particularly on the immune system and bone marrow, which could confound experimental outcomes in specific research domains.

The emerging evidence of this compound's anti-cancer properties—through mechanisms including microtubule disruption, glycolysis inhibition, and p53 pathway activation—presents both challenges and opportunities for cancer researchers. While these properties may interfere with conventional tumor models, they also represent a promising avenue for therapeutic development. Future research should focus on optimizing formulations to overcome this compound's poor water solubility and limited systemic availability when administered orally, potentially enhancing its efficacy for both antiparasitic and oncologic applications.

References

- 1. Oral this compound for Cancer Therapy in Humans and ... [ar.iiarjournals.org]

- 2. Effects of Maternal this compound on Litter Size, Survival ... [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on an Autoimmune Mouse Model [pmc.ncbi.nlm.nih.gov]

- 4. This compound Feline: 2025 Exclusive Research And ... [toltrazurilshop.com]

- 5. This compound Dose For Humans (2025) [healnavigator.com]

- 6. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and Cancer: A Closer Look at Its Use and ... [cancerchoices.org]

Comprehensive Application Notes and Protocols: Fenbendazole-Loaded Polymeric Micelles for Cancer Therapy

Introduction and Rationale

Fenbendazole (FEN), a broad-spectrum benzimidazole anthelmintic used in veterinary medicine, has recently emerged as a promising anticancer agent due to its multiple mechanisms of action including microtubule disruption, p53 pathway activation, and glycolytic inhibition in cancer cells. However, the clinical translation of FEN for human cancer therapy has been significantly hampered by its poor aqueous solubility (approximately 0.3 μg/mL), which results in low oral bioavailability and suboptimal therapeutic concentrations at tumor sites. To overcome these limitations, polymeric micelle systems have been developed as advanced nanocarriers that can enhance drug solubility, improve pharmacokinetic profiles, and enable tumor-targeted delivery through the Enhanced Permeability and Retention (EPR) effect. These self-assembled core-shell nanostructures, typically ranging from 10-100 nm in diameter, consist of amphiphilic block copolymers that encapsulate hydrophobic drugs like FEN within their hydrophobic cores while presenting hydrophilic coronas that provide steric stabilization and prolonged circulation. The application of polymeric micelles for FEN delivery represents a promising formulation strategy that could unlock the full therapeutic potential of this repurposed drug in oncology applications.

Table 1: Key Research Studies on this compound Polymeric Micelles

| Study Focus | Polymer System | Key Findings | Reference |

|---|---|---|---|

| Lung Cancer (A549) | mPEG-b-PCL | 1:2 FEN:RAPA ratio showed synergism; Enhanced AUC and bioavailability | [1] [2] |

| Ovarian Cancer (HeyA8) | mPEG-b-PCL | 6.9x more effective in clonogenic assay; Tumor growth suppression in orthotopic model | [3] |

| Toxicity Evaluation | Soluplus | Reduced toxicity; Improved pharmacokinetics; No severe in vivo toxicity | [4] |

| Preparation Methods | Various polymers | Freeze-drying provided good stability; Scalable production | [3] [5] [4] |

Formulation Strategies and Design Principles

Polymer Selection and Composition

The selection of appropriate amphiphilic block copolymers is fundamental to developing effective this compound-loaded polymeric micelles. Several polymer systems have been investigated with demonstrated success in preclinical studies. Methoxy poly(ethylene glycol)-b-poly(ε-caprolactone) (mPEG-b-PCL) has emerged as a particularly promising polymer due to its biocompatibility, biodegradability, and ability to form stable micellar structures. The hydrophobic PCL core provides excellent accommodation for FEN molecules through hydrophobic interactions, while the hydrophilic PEG shell ensures aqueous stability and stealth properties that reduce recognition by the mononuclear phagocyte system. Researchers have achieved favorable results with mPEG-b-PCL having molecular weights of approximately 2000:2000 Da for both blocks, producing micelles with sizes around 37-40 nm and high encapsulation efficiency (>75% for FEN). Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) represents another effective polymer that demonstrates additional potential for overcoming multidrug resistance through P-glycoprotein inhibition, making it particularly valuable for chemotherapy-resistant cancers.

Preparation Methods and Optimization

The freeze-drying (lyophilization) method has been widely adopted for preparing FEN-loaded polymeric micelles with excellent reproducibility and scalability. This technique involves dissolving both the drug and polymer in tert-butanol, adding water to induce micellization, followed by rapid freezing and lyophilization to obtain a solid powder that can be reconstituted before administration. Critical parameters that require optimization include the drug-polymer ratio (typically 1:100 w/w for FEN:Soluplus), hydration temperature (60°C), and lyophilization cycle (24 hours at -20°C). Alternative methods such as thin-film hydration, dialysis, and microfluidic-assisted assembly have also been explored, though the freeze-drying approach offers advantages for long-term storage stability and easy cake-state distribution. Emerging preparation techniques highlighted in recent literature include PEG-assisted assembly and supercritical fluid processing, which reduce organic solvent use and support better quality control through process analytical technologies.

Table 2: Formulation Parameters for this compound-Loaded Polymeric Micelles

| Formulation Parameter | mPEG-b-PCL System | Soluplus System | Impact on Performance |

|---|---|---|---|

| Average Particle Size | 37.2 ± 1.10 nm | 68.3 ± 0.6 nm | Affects EPR targeting and tumor penetration |

| Zeta Potential | -0.07 ± 0.09 mV | -2.3 ± 0.2 mV | Influ colloidal stability and cellular uptake |

| Encapsulation Efficiency | 75.7 ± 4.61% (FEN), 98.0 ± 1.97% (RAPA) | 85.3 ± 2.9% (FEN) | Determines drug loading capacity and yield |

| Drug Loading Capacity | 0.8 ± 0.03% | 0.8 ± 0.03% | Impacts dosing and administration volume |

| Polydispersity Index | 0.20 ± 0.02 | N/R | Indicates size uniformity and batch consistency |

| Critical Micelle Concentration | Low (specific value N/R) | Low (specific value N/R) | Affects in vivo stability upon dilution |

Experimental Protocols

Micelle Preparation Protocol: Freeze-Drying Method

Materials: this compound (Molekula), mPEG-b-PCL (PolySciTech, MW~2000:2000 Da), tert-butanol (Sigma-Aldrich), distilled water (Tedia)

Equipment: Water bath, vortex mixer, -70°C freezer, freeze-dryer (Advantage Pro; SP Scientific)

Step-by-Step Procedure:

- Preparation of Organic Phase: Precisely weigh 1 mg FEN and 100 mg mPEG-b-PCL polymer using an analytical balance. Transfer to a scintillation vial and dissolve in 1 mL of pre-warmed tert-butanol (60°C). Stir the mixture for 1 minute until complete dissolution is achieved.

- Micelle Formation: Add 1 mL of distilled water (pre-warmed to 60°C) to the organic solution. Immediately vortex the mixture for 1 minute to facilitate the self-assembly of polymeric micelles through nanoprecipitation.

- Freezing: Rapidly transfer the solution to a -70°C freezer and maintain for 1 hour to ensure complete freezing. This rapid freezing prevents phase separation and maintains micellar structure.

- Lyophilization: Place the frozen samples in a freeze-dryer and lyophilize at -20°C for 24 hours under vacuum (≤ 0.150 mBar) to obtain a dry, porous cake.

- Reconstitution: Add 1 mL of distilled water (60°C) to the lyophilized cake and vortex gently to reconstitute the micellar formulation. The resulting suspension contains FEN-loaded polymeric micelles.

- Purification: Centrifuge the reconstituted micelles at 13,000 rpm for 5 minutes at 4°C to remove any unencapsulated drug or polymer aggregates. Filter the supernatant through a 0.2 μm pore size syringe filter (Corning) to ensure sterility and remove large aggregates.

Quality Control Checkpoints:

- Verify complete dissolution of drug and polymer in tert-butanol (Step 1)

- Confirm formation of clear or slightly opalescent solution after vortexing (Step 2)

- Ensure complete drying with porous cake structure after lyophilization (Step 4)

- Check for absence of precipitate after reconstitution and filtration (Step 6)

Characterization Protocols

Dynamic Light Scattering (DLS) for Size and PDI:

- Instrument: Litesizer 500 (Anton Paar) or equivalent

- Settings: Measurements at 25°C with 90° detection angle

- Procedure: Dilute micelle formulation 1:20 with filtered distilled water. Transfer to disposable sizing cuvette. Perform minimum 3 measurements with 10 runs each.

- Acceptance Criteria: Size < 100 nm; PDI < 0.3

HPLC Analysis for Encapsulation Efficiency:

- Column: Fortis C18 (5 μm, 4.6 × 250 mm)

- Mobile Phase: Acetonitrile/Water (70:30, v/v)

- Flow Rate: 1.0 mL/min

- Detection: 295 nm for FEN

- Sample Preparation: Dilute micelle formulation 1:10 with acetonitrile to disrupt micelles and release encapsulated drug. Filter through 0.2 μm PVDF filter.

- Calculation: EE% = (Amount of encapsulated FEN / Total amount of FEN added) × 100

In Vitro Release Study:

- Dialysis Method: Use Float-A-Lyzer G2 (MWCO 100 kDa) against PBS (pH 7.4) with 0.5% Tween 80 at 37°C

- Sampling: Collect release medium at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h) and replace with fresh medium

- Analysis: Quantify FEN concentration in samples using validated HPLC method

- Data Processing: Plot cumulative release vs. time and fit to release kinetics models

Biological Evaluation Protocols

Cytotoxicity Assessment (MTT Assay):

- Cell Lines: A549 (human lung adenocarcinoma) or HeyA8 (human ovarian cancer)

- Seeding Density: 5 × 10³ cells/well in 96-well plates

- Incubation: 24 h with test formulations (free FEN, FEN micelles, blank micelles)

- MTT Incubation: 4 h with 0.5 mg/mL MTT solution

- Solubilization: DMSO for formazan crystals

- Analysis: Measure absorbance at 570 nm, calculate IC50 values

Clonogenic Assay:

- Seeding: 500 cells/well in 6-well plates

- Treatment: 24 h exposure to test formulations

- Colony Formation: 7-10 days in drug-free medium

- Staining: Crystal violet (0.5% w/v)

- Counting: Colonies >50 cells, calculate survival fraction

In Vivo Pharmacokinetics:

- Animal Model: Sprague-Dawley rats (220-250 g)

- Administration: Single IV dose (1 mg FEN/kg) via tail vein

- Blood Collection: Time points (0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h)

- Plasma Processing: Centrifugation at 5,000 × g for 10 min

- Bioanalysis: LC-MS/MS quantification of FEN concentrations

- Pharmacokinetic Analysis: Non-compartmental modeling using WinNonlin

Key Research Findings and Experimental Data

Synergistic Drug Combinations